molecular formula C4H4F3NS B13698867 1,1,1-Trifluoro-3-isothiocyanatopropane

1,1,1-Trifluoro-3-isothiocyanatopropane

Cat. No.: B13698867
M. Wt: 155.14 g/mol
InChI Key: GCNSOMAONIEONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-isothiocyanatopropane is a chemical compound with the molecular formula C4H4F3NS It is characterized by the presence of trifluoromethyl and isothiocyanate functional groups, which impart unique chemical properties to the molecule

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-isothiocyanatopropane typically involves the reaction of 1,1,1-trifluoro-3-chloropropane with potassium thiocyanate under specific conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-isothiocyanatopropane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-3-isothiocyanatopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-isothiocyanatopropane primarily involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on other molecules. This reactivity can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-isothiocyanatopropane can be compared to other compounds containing trifluoromethyl and isothiocyanate groups:

Properties

Molecular Formula

C4H4F3NS

Molecular Weight

155.14 g/mol

IUPAC Name

1,1,1-trifluoro-3-isothiocyanatopropane

InChI

InChI=1S/C4H4F3NS/c5-4(6,7)1-2-8-3-9/h1-2H2

InChI Key

GCNSOMAONIEONU-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=S)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.